Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate
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Overview
Description
Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate is an organic compound with the molecular formula C13H19NO2 It is a methyl ester derivative of an amino acid, characterized by the presence of a methyl group and a 3-methylbenzyl group attached to the amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of 2-methyl-2-((3-methylbenzyl)amino)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2-furylmethyl)amino]propanoate
- Ethyl 3-[(3-methylbenzyl)amino]propanoate
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl 2-methyl-2-((3-methylbenzyl)amino)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
methyl 2-methyl-2-[(3-methylphenyl)methylamino]propanoate |
InChI |
InChI=1S/C13H19NO2/c1-10-6-5-7-11(8-10)9-14-13(2,3)12(15)16-4/h5-8,14H,9H2,1-4H3 |
InChI Key |
MZZVGZDGVYUXLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(C)(C)C(=O)OC |
Origin of Product |
United States |
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